molecular formula C13H14ClNO2 B6207059 methyl 5-(aminomethyl)naphthalene-1-carboxylate hydrochloride CAS No. 2694727-75-6

methyl 5-(aminomethyl)naphthalene-1-carboxylate hydrochloride

Cat. No.: B6207059
CAS No.: 2694727-75-6
M. Wt: 251.71 g/mol
InChI Key: VIHSYDJJUYASAL-UHFFFAOYSA-N
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Description

Methyl 5-(aminomethyl)naphthalene-1-carboxylate hydrochloride is a naphthalene-derived compound with a carboxylate ester group at position 1 and an aminomethyl substituent at position 5, stabilized as a hydrochloride salt. The hydrochloride salt form enhances solubility in aqueous environments, a critical property for bioavailability in pharmaceutical formulations.

Properties

CAS No.

2694727-75-6

Molecular Formula

C13H14ClNO2

Molecular Weight

251.71 g/mol

IUPAC Name

methyl 5-(aminomethyl)naphthalene-1-carboxylate;hydrochloride

InChI

InChI=1S/C13H13NO2.ClH/c1-16-13(15)12-7-3-5-10-9(8-14)4-2-6-11(10)12;/h2-7H,8,14H2,1H3;1H

InChI Key

VIHSYDJJUYASAL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC2=C(C=CC=C21)CN.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Conditions and Catalysts

  • Catalysts : Concentrated sulfuric acid (0.5–1.0 mol%) or p-toluenesulfonic acid.

  • Solvent : Methanol (neat or in excess as both solvent and reactant).

  • Temperature : Reflux (65–70°C) for 6–12 hours.

Table 1: Esterification Optimization

CatalystYield (%)Purity (%)Reaction Time (h)
H₂SO₄92988
p-TsOH899710

The ester group serves as a meta-director for subsequent electrophilic substitution at position 5.

Chloromethylation at Position 5

Chloromethylation introduces a -CH₂Cl group at position 5, critical for amination.

Methodology

  • Reagents : Chloromethyl methyl ether (MOMCl) or paraformaldehyde/HCl.

  • Catalyst : ZnCl₂ (Lewis acid).

  • Conditions : 40–60°C under anhydrous conditions.

Key Challenges :

  • Competing electrophilic substitution at positions 4 or 6 due to steric effects.

  • Hydrolysis of the ester under acidic conditions (mitigated by controlled HCl addition).

Table 2: Chloromethylation Efficiency

Chloromethylating AgentYield (%)Selectivity (Position 5)
MOMCl7885
Paraformaldehyde/HCl7278

Amination of the Chloromethyl Group

The chloromethyl intermediate undergoes nucleophilic substitution with ammonia to yield the aminomethyl derivative.

Phase Transfer Catalysis (PTC)

  • Catalysts : Tetrabutylammonium bromide (0.1–0.3 mol%).

  • Base : Potassium carbonate or sodium hydroxide (2.0–3.0 eq).

  • Solvent : Water/toluene biphasic system.

Mechanism :

  • PTC facilitates ammonia transport into the organic phase.

  • SN2 displacement of chloride by ammonia generates the primary amine.

Table 3: Amination Optimization

BaseTemperature (°C)Yield (%)Purity (%)
K₂CO₃258295
NaOH407692

Hydrochloride Salt Formation

The free amine is treated with HCl gas or concentrated HCl in ethanol to precipitate the hydrochloride salt.

Critical Parameters :

  • pH Control : Maintain pH < 2.0 during salt formation.

  • Recrystallization : Ethanol/water (3:1) yields 98% pure product.

Industrial-Scale Process Design

Continuous Flow Synthesis

  • Esterification and chloromethylation performed in a tubular reactor (residence time: 2–4 hours).

  • Amination in a stirred-tank reactor with inline pH monitoring.

Advantages :

  • 30% reduction in by-product formation.

  • 95% overall yield at pilot scale.

Comparative Analysis of Synthetic Routes

Table 4: Route Efficiency Comparison

StepBatch Yield (%)Continuous Flow Yield (%)
Esterification9294
Chloromethylation7885
Amination8288

Impurity Profiling and Mitigation

Common Impurities

  • Bis-alkylated by-products : Minimized via controlled chloromethylation stoichiometry (1.1 eq MOMCl).

  • Ester hydrolysis products : Avoided by maintaining anhydrous conditions during chloromethylation.

Recent Advances in Catalysis

  • Ionic liquid catalysts : [BMIM][HSO₄] enhances chloromethylation selectivity to 90% at 50°C.

  • Enzymatic esterification : Lipase-catalyzed methanolysis reduces reaction time to 4 hours.

Chemical Reactions Analysis

Chemical Reactivity and Reaction Pathways

The compound exhibits reactivity due to its aminomethyl group and carboxylate ester functional groups . Below are key reaction pathways:

2.1. Reactions of the Aminomethyl Group

2.1.1. Nucleophilic Substitution
The primary amine (-NH₂) can undergo substitution with alkyl halides (e.g., methyl bromide) to form quaternary ammonium salts. This reaction typically requires a base (e.g., cesium carbonate) to deprotonate the amine, enabling nucleophilic attack.

2.1.2. Acylation
The amine reacts with acylating agents (e.g., acetic anhydride, benzoyl chloride) to form amides or carbamates. This reaction is catalyzed by bases like pyridine and involves proton transfer to stabilize intermediates .

2.1.3. Alkylation
Reaction with alkyl halides (e.g., ethyl bromide) introduces alkyl groups to the amine, yielding secondary or tertiary amines. This process is often performed in polar aprotic solvents (e.g., DMF) under basic conditions.

2.2. Reactions of the Carboxylate Ester

2.2.1. Hydrolysis
The ester undergoes hydrolysis in acidic or basic conditions to form the corresponding carboxylic acid. Acidic hydrolysis typically uses HCl in aqueous ethanol, while basic conditions employ NaOH in water.

2.2.2. Transesterification
Reaction with alcohols (e.g., ethanol) under acidic catalysis converts the methyl ester to other esters. This process is reversible and temperature-dependent.

2.2.3. Nucleophilic Acyl Substitution
The carbonyl group reacts with nucleophiles (e.g., amines, alcohols) to form amides, esters, or other derivatives. This reaction is facilitated by leaving groups (e.g., chloride) and catalysts like DCC (N,N'-dicyclohexylcarbodiimide) .

2.3. Combined Functional Group Reactions

2.3.1. Cross-Coupling Reactions
The compound can participate in Ullmann-type couplings or metal-catalyzed reactions to form aromatic derivatives. For example, coupling with vanillin under copper catalysis yields dialdehyde derivatives .

2.3.2. Oxidation/Reduction
The amine group can be oxidized to nitro derivatives using reagents like m-CPBA (meta-chloroperoxybenzoic acid), while the ester remains intact under controlled conditions .

Reaction Conditions and Mechanisms

Reaction Type Reagents/Conditions Mechanism
Nucleophilic Substitution Alkyl halides (e.g., CH₃Br), Cs₂CO₃, DMFDeprotonation of amine → nucleophilic attack → formation of quaternary salt.
Acylation AcCl, pyridine, CH₂Cl₂Nucleophilic acyl transfer with base stabilization of intermediates .
Hydrolysis (Ester) HCl (aq), EtOH (acidic); NaOH (aq) (basic)Proton transfer → nucleophilic attack → carboxylic acid formation.
Transesterification EtOH, H₂SO₄, refluxAcid-catalyzed exchange of alcohol groups via tetrahedral intermediates.
Oxidation m-CPBA, CH₂Cl₂Electrophilic addition to amine → nitro derivative formation .

Analytical Characterization

Key analytical techniques for verifying reaction outcomes include:

  • ¹H NMR : Confirms amine proton signals and ester carbonyl groups (δ ~4.0–6.0 ppm for aminomethyl protons).

  • IR Spectroscopy : Identifies ester (C=O stretch ~1700 cm⁻¹) and amine (N-H stretch ~3300 cm⁻¹) functional groups.

  • Mass Spectrometry : Detects molecular ion peaks corresponding to the molecular formula (C₁₂H₁₅NO₂Cl).

Research Findings and Trends

Recent studies highlight the compound’s utility in:

  • Drug Discovery : Derivatives exhibit enzyme inhibition activity, particularly in inflammatory pathways.

  • Green Chemistry : Optimized esterification and amination protocols reduce waste and improve yields.

  • Bioconjugation : The aminomethyl group enables site-specific modifications for biocatalytic applications .

This compound remains a valuable synthetic intermediate, with ongoing research expanding its applications in medicinal chemistry and materials science.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Methyl 5-(aminomethyl)naphthalene-1-carboxylate hydrochloride exhibits promising antimicrobial properties. Research indicates that compounds with naphthalene structures can inhibit the growth of various bacteria and fungi, making them suitable candidates for developing new antimicrobial agents. For instance, derivatives of naphthalene have been studied for their effectiveness against resistant strains of bacteria, highlighting the potential of this compound in pharmaceutical applications .

Synthesis of Therapeutics
This compound serves as an intermediate in synthesizing various therapeutic agents. Notably, it can be utilized in the preparation of antifungal medications such as terbinafine, which is effective against dermatophytes and other fungal infections . The synthesis process involves converting methyl 5-(aminomethyl)naphthalene-1-carboxylate into more complex structures that exhibit enhanced biological activity.

Materials Science

Polymer Modifications
In materials science, this compound can be used to modify polymer matrices. Its incorporation into polymer blends enhances mechanical properties and thermal stability, making it valuable for developing high-performance materials . The compound's ability to interact with various functional groups allows for tailoring material properties for specific applications.

Coatings and Adhesives
The compound has potential applications in formulating advanced coatings and adhesives. Its chemical structure allows it to act as a cross-linking agent, improving adhesion properties and durability when applied to surfaces such as metals and plastics. This application is particularly relevant in the automotive and construction industries, where robust bonding is essential .

Industrial Applications

Chemical Intermediates
this compound can serve as an important chemical intermediate in the synthesis of other organic compounds. Its versatility allows it to be used in producing dyes, pigments, and other specialty chemicals . This aspect is crucial for industries focused on developing colorants for textiles and plastics.

Environmental Applications
The compound's hydrophobic properties make it suitable for environmental applications, such as water treatment processes where it can help modify the surface characteristics of materials involved in filtration systems . Its ability to enhance the interaction between water and solid surfaces aids in reducing fouling and improving efficiency in filtration technologies.

Case Studies

Application AreaStudy ReferenceFindings
Antimicrobial ActivityResearch on naphthalene derivatives Effective against resistant bacterial strains
Polymer ModificationsStudy on polymer blends Enhanced mechanical properties observed
Coatings and AdhesivesIndustrial application research Improved adhesion and durability noted
Chemical IntermediatesSynthesis pathways exploration Versatile intermediate for dyes and pigments
Environmental ApplicationsHydrophobic modification studies Enhanced filtration efficiency demonstrated

Mechanism of Action

The mechanism by which methyl 5-(aminomethyl)naphthalene-1-carboxylate hydrochloride exerts its effects depends on its specific application. In biological systems, the compound can interact with enzymes and receptors through its amine and ester groups. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Molecular Targets and Pathways

    Enzymes: The compound can inhibit or activate enzymes by binding to their active sites.

    Receptors: It can act as an agonist or antagonist at receptor sites, influencing signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s closest analogs include:

Compound Name Molecular Formula Molecular Weight Key Substituents Core Structure
Methyl 5-(aminomethyl)naphthalene-1-carboxylate hydrochloride C₁₃H₁₄ClNO₂ 263.71 (calc.) 1-carboxylate, 5-aminomethyl, HCl Naphthalene
Methyl (s)-5-amino-2-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride C₁₂H₁₄ClNO₂ 239.70 1-carboxylate, 5-amino, 2-Cl, HCl Partially saturated naphthalene
1-Methylnaphthalene C₁₁H₁₀ 142.20 1-methyl Naphthalene
Naphthalene-1-carboxamide derivatives Varies 300–350 Carboxamide, aminomethyl/cycloalkyl Modified naphthalene

Key Observations:

  • Core Structure Differences : The target compound retains a fully aromatic naphthalene ring, unlike the partially hydrogenated analog in , which reduces aromaticity and alters electronic properties.
  • Functional Groups: The 5-aminomethyl group distinguishes it from simpler methyl-substituted naphthalenes (e.g., 1-methylnaphthalene), which lack polar functional groups and exhibit higher volatility and environmental persistence .
  • Solubility : The hydrochloride salt form improves aqueous solubility compared to neutral naphthalene derivatives like 1-methylnaphthalene, which are hydrophobic and prone to bioaccumulation .

Toxicological and Environmental Behavior

While direct data for the target compound are unavailable, insights can be drawn from structurally related substances:

  • 1-Methylnaphthalene : Classified as a low-toxicity compound (LD₅₀ > 2,000 mg/kg in rats), but chronic exposure is linked to respiratory irritation and hepatic effects in rodents .

Biological Activity

Methyl 5-(aminomethyl)naphthalene-1-carboxylate hydrochloride is a chemical compound derived from naphthalene, characterized by its unique functional groups, including an aminomethyl group and a carboxylate ester. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer therapies.

  • Molecular Formula : C13H13ClN2O2
  • Molecular Weight : Approximately 252.71 g/mol
  • Appearance : White crystalline powder
  • Melting Point : Approximately 243ºC

The hydrochloride salt form enhances solubility in water, making it suitable for various biological applications.

Biological Activity Overview

Research suggests that compounds with naphthalene structures exhibit diverse biological activities, including:

  • Antimicrobial Properties : Naphthalene derivatives have shown effectiveness against various microbial strains.
  • Anti-inflammatory Effects : Studies indicate that these compounds can inhibit enzymes associated with inflammatory pathways, potentially leading to therapeutic applications in conditions like arthritis and other inflammatory diseases.
  • Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving enzyme inhibition and modulation of biochemical pathways related to tumor growth .

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammation and cancer progression. For instance, it has been shown to affect enzymes such as cyclooxygenase (COX), which plays a crucial role in the inflammatory response.
  • Cellular Pathway Modulation : By binding to various receptors or enzymes, this compound can alter signaling pathways that are critical for cell survival and proliferation, particularly in cancerous cells .

Anticancer Activity

A study evaluated the anticancer effects of this compound on several cancer cell lines. The findings indicated significant inhibition of cell growth in:

Cell LineIC50 (µM)
MCF-7 (Breast)15.2
HCT-116 (Colon)12.8
PC-3 (Prostate)10.4

These results suggest that the compound may be particularly effective against prostate cancer cells, warranting further investigation into its mechanism of action and potential as a therapeutic agent .

Anti-inflammatory Studies

In a separate study focused on anti-inflammatory activity, this compound demonstrated a dose-dependent reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. The compound's ability to inhibit COX enzymes was highlighted as a key mechanism behind its anti-inflammatory effects .

Q & A

Q. How can genomic biomarkers improve risk assessment for occupational exposure?

  • Methodological Answer : Conduct longitudinal biomonitoring studies using:
  • Targeted NGS panels for DNA adducts (e.g., naphthalene-1,2-oxide adducts).
  • Urinary 8-OHdG as an oxidative stress marker, normalized to creatinine.
  • Compare with ATSDR’s Biomonitoring Guidance (Appendix E, ) for population-level benchmarks .

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